N-(3,4-dimethylphenyl)-3-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-10-6-7-12(8-11(10)2)15-21(19,20)14-5-3-4-13(9-14)16(17)18/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHJEMHGZWHSEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-nitrobenzenesulfonamide typically involves the reaction of 3,4-dimethylaniline with 3-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: N-(3,4-dimethylphenyl)-3-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: 3,4-dicarboxyphenyl-3-nitrobenzenesulfonamide.
Scientific Research Applications
N-(3,4-dimethylphenyl)-3-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The sulfonamide group can also form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations on the Aniline Ring
The 3,4-dimethylphenyl group in the target compound distinguishes it from analogs with different substituents or substitution patterns. Key comparisons include:
Key Findings :
- Electron-donating vs. electron-withdrawing groups : Methoxy substituents (e.g., H58758) increase polarity and may enhance solubility compared to methyl groups .
- Substitution position: 3,4-dimethylphenyl vs.
- Nitro group absence : The absence of a nitro group in N-(2,3-dimethylphenyl)benzenesulfonamide reduces electrophilic character, correlating with diminished antimicrobial activity in some studies .
Nitro Group Position on the Benzenesulfonamide Moiety
The 3-nitro position in the target compound contrasts with analogs featuring nitro groups at the 2- or 4-positions:
Key Findings :
Halogen-Substituted Analogs
Halogenated derivatives, such as N-(3,4-dichlorobenzyl)-3-nitrobenzenesulfonamide (H58644) , demonstrate distinct properties:
Key Findings :
Data Gaps :
- Direct comparative studies on the antimicrobial efficacy of the target compound vs. its dichloro or fluoro analogs are lacking in the provided evidence.
Biological Activity
N-(3,4-dimethylphenyl)-3-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C13H14N2O4S
- Molecular Weight : 298.33 g/mol
- Functional Groups : Nitro group (-NO2), sulfonamide group (-SO2NH-), and a dimethylphenyl moiety.
The presence of the nitro group can enhance the compound's reactivity, while the sulfonamide group is known for its ability to mimic para-aminobenzoic acid (PABA), which plays a role in bacterial folic acid synthesis.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in the synthesis of folic acid in microorganisms, similar to other sulfonamides. This inhibition can lead to growth suppression of bacteria.
- Cytotoxic Effects : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxicity in cancer cells.
- Binding Affinity : The sulfonamide group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity towards target proteins.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Sulfonamides are traditionally known for their effectiveness against various bacterial strains. Studies indicate that this compound may exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent studies have shown that analogs of this compound possess significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.3 μM against certain cancer cell lines, indicating potent cytotoxicity . This suggests that modifications to the structure can enhance the efficacy against cancer cells.
Research Findings
Case Studies
- Anticancer Efficacy : A study evaluating the compound's analogs found that they maintained on-target inhibition for specific proteins involved in cancer progression (MDM2 and XIAP) while exhibiting improved potency compared to previous compounds .
- Antimicrobial Screening : Another research effort screened various derivatives of sulfonamides against bacterial strains, revealing that this compound exhibited significant activity, supporting its potential use in antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
